molecular formula C₂₁H₂₈O₃ B1146586 17-O-Acetyl-3-O-methyl 17β-Estradiol CAS No. 5976-55-6

17-O-Acetyl-3-O-methyl 17β-Estradiol

Cat. No. B1146586
CAS RN: 5976-55-6
M. Wt: 328.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“17-O-Acetyl-3-O-methyl 17β-Estradiol” is a chemical compound with the molecular formula C21H28O3 and a molecular weight of 328.45 . It is also known by alternate names such as 17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene, 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate, and 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene .


Molecular Structure Analysis

The molecular structure of “17-O-Acetyl-3-O-methyl 17β-Estradiol” is represented by the formula C21H28O3 . This indicates that the molecule consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “17-O-Acetyl-3-O-methyl 17β-Estradiol” include a molecular weight of 328.45 and a molecular formula of C21H28O3 .

Scientific Research Applications

Synthetic Chemistry

In synthetic chemistry, this compound is used for the synthesis of more complex molecules. Its reactions and interactions provide insights into the development of new pharmaceuticals.

Each of these applications involves detailed and specific protocols, and the compound is used under strict laboratory conditions. It’s important to note that 17-O-Acetyl-3-O-methyl 17β-Estradiol is for research use only and not intended for diagnostic or therapeutic use . The research supported by this compound has been generated over the last 23 years, reflecting its long-standing relevance in scientific studies .

Mechanism of Action

Target of Action

The primary targets of 17-O-Acetyl-3-O-methyl 17β-Estradiol are estrogen receptors (ERs) . These receptors are key regulators of gene transcription, binding to estrogen-responsive elements in the genome .

Mode of Action

17-O-Acetyl-3-O-methyl 17β-Estradiol interacts with its targets, the ERs, to regulate gene transcription . This regulation occurs through the modification of epigenetic marks on DNA and histone proteins . Depending on the reaction partner, liganded ER promotes DNA methylation at the promoter or enhancer regions . ERs also play a significant role in passive and active DNA demethylation .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown that cardiac calcium (Ca2+) ion channels and mitochondrial function are regulated in a sex-specific manner . Accurate mitochondrial function and Ca2+ signaling are crucial for adequate heart function and maintaining cardiovascular health .

Pharmacokinetics

The compound’s molecular weight (32845 g/mol) and formula (C21H28O3) have been identified .

Result of Action

The molecular and cellular effects of 17-O-Acetyl-3-O-methyl 17β-Estradiol’s action are complex and multifaceted. For instance, it has been found that ERα is required to maintain glucose utilization in the mouse heart . This suggests that the compound may have significant effects on metabolic processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 17-O-Acetyl-3-O-methyl 17β-Estradiol. For example, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature (298 K) supports the process .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 17-O-Acetyl-3-O-methyl 17β-Estradiol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of estrone to 17β-Estradiol using sodium hydride and methyl iodide", "Step 2: Methylation of 17β-Estradiol using methyl iodide and sodium hydride", "Step 3: Acetylation of the hydroxyl group at position 17-O using acetic anhydride and pyridine", "Step 4: Methylation of the hydroxyl group at position 3-O using methanol and hydrochloric acid", "Step 5: Neutralization of the reaction mixture using sodium bicarbonate", "Step 6: Extraction of the product using dichloromethane", "Step 7: Purification of the product using column chromatography", "Step 8: Recrystallization of the product using ethanol and water" ] }

CAS RN

5976-55-6

Product Name

17-O-Acetyl-3-O-methyl 17β-Estradiol

Molecular Formula

C₂₁H₂₈O₃

Molecular Weight

328.45

synonyms

17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene;  3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate;  3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene;  Estradiol 17-Acetate 3-Methyl Ether;  Estradiol 3-Methyl Ether 17-Acetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.